molecular formula C9H17N5 B12315637 N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B12315637
M. Wt: 195.27 g/mol
InChI Key: WHRZHDKYTNMIKD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of piperidine derivatives with triazole precursors. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for extensive purification steps and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is crucial for its binding affinity, and the piperidine moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
  • N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide

Uniqueness

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct biological activities compared to other similar compounds. The presence of the piperidine ring further enhances its pharmacokinetic properties, making it a valuable compound for drug development.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

N,N-dimethyl-5-piperidin-4-yl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5/c1-14(2)9-11-8(12-13-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3,(H,11,12,13)

InChI Key

WHRZHDKYTNMIKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=N1)C2CCNCC2

Origin of Product

United States

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